molecular formula C19H23ClN4O2S B2716825 7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione CAS No. 331841-39-5

7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione

Cat. No. B2716825
CAS RN: 331841-39-5
M. Wt: 406.93
InChI Key: SUHJNIGHNRBWNJ-UHFFFAOYSA-N
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Description

The compound “7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of the structure of nucleic acids (DNA and RNA) and participate in a variety of biochemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring, which is a heterocyclic aromatic ring system. The hexylsulfanyl group would be a linear alkyl chain attached to the purine via a sulfur atom. The 2-chlorophenylmethyl group would be a benzene ring with a chlorine atom and a methyl group attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The purine ring might participate in reactions typical of aromatic systems. The sulfanyl group could be involved in oxidation and substitution reactions. The chlorine atom on the phenyl ring might undergo nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Future Directions

The study of novel purine derivatives is an active area of research, given their biological significance. This compound, with its unique combination of functional groups, could be of interest in various fields, including medicinal chemistry and drug discovery .

properties

CAS RN

331841-39-5

Product Name

7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione

Molecular Formula

C19H23ClN4O2S

Molecular Weight

406.93

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C19H23ClN4O2S/c1-3-4-5-8-11-27-19-21-16-15(17(25)22-18(26)23(16)2)24(19)12-13-9-6-7-10-14(13)20/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,22,25,26)

InChI Key

SUHJNIGHNRBWNJ-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C

solubility

not available

Origin of Product

United States

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